molecular formula C21H20N4O3S2 B11614100 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11614100
M. Wt: 440.5 g/mol
InChI Key: LTYVZKKRCQTNGI-WJDWOHSUSA-N
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Description

The compound 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that features a combination of several functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and a furan ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions to form the thiazolidinone ring.

    Synthesis of the Pyridopyrimidinone Core: This step involves the condensation of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyridopyrimidinone core.

    Coupling of the Thiazolidinone and Pyridopyrimidinone Units: The final step involves coupling the thiazolidinone ring with the pyridopyrimidinone core through a suitable linker, such as a furan ring, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the thiazolidinone ring or the furan ring using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups in the thiazolidinone and pyridopyrimidinone rings using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions, particularly on the furan ring and the pyridopyrimidinone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its mechanism of action and interaction with biological targets.

    Chemical Biology: The compound serves as a probe to investigate cellular pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a thiazolidinone ring, known for their antimicrobial and anti-inflammatory properties.

    Pyridopyrimidinones: Compounds with a pyridopyrimidinone core, studied for their anticancer and antiviral activities.

    Furan Derivatives: Compounds containing a furan ring, known for their diverse biological activities.

Uniqueness

3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one: is unique due to its combination of multiple functional groups, which confer a wide range of biological activities and potential applications. Its structural complexity allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and development in medicinal chemistry and related fields.

Properties

Molecular Formula

C21H20N4O3S2

Molecular Weight

440.5 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[9-methyl-4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O3S2/c1-3-8-22-17-15(19(26)24-9-4-6-13(2)18(24)23-17)11-16-20(27)25(21(29)30-16)12-14-7-5-10-28-14/h4-7,9-11,22H,3,8,12H2,1-2H3/b16-11-

InChI Key

LTYVZKKRCQTNGI-WJDWOHSUSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4

Origin of Product

United States

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